molecular formula C16H10ClFN2O3S B1458117 2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde CAS No. 928324-80-5

2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B1458117
CAS No.: 928324-80-5
M. Wt: 364.8 g/mol
InChI Key: TULSPCVQLYQJRK-UHFFFAOYSA-N
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Description

2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H10ClFN2O3S and its molecular weight is 364.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

  • New Synthesis of Fluorinated Pyrroles : A method for synthesizing various new 3-fluorinated pyrroles has been developed. This includes compounds similar to the specified chemical, highlighting its importance in creating novel fluorinated pyrrole derivatives (Surmont et al., 2009).

  • Synthesis of Pyrazolo[4,3-c]pyridines : Research demonstrates the use of similar compounds in Sonogashira-type cross-coupling reactions, leading to the formation of pyrazolo[4,3-c]pyridines. This application is vital for the development of new heterocyclic compounds (Vilkauskaitė et al., 2011).

  • Potassium-Competitive Acid Blocker Development : A novel pyrrole derivative, closely related to the specified compound, has been identified as a potent potassium-competitive acid blocker (P-CAB), demonstrating its potential in treating gastroesophageal reflux disease and other acid-related diseases (Arikawa et al., 2012).

  • Formation of Semicarbazato Complexes : The compound plays a role in the synthesis of Schiff bases, which then react to form semicarbazato complexes of oxotungsten(VI), illustrating its utility in complex coordination chemistry (Kanoongo et al., 1990).

  • Synthesis of N-Substituted Pyrazolines : The compound is used in the synthesis of pyrazolines, demonstrating its importance in creating diverse heterocyclic compounds for potential applications in medicinal chemistry (Loh et al., 2013).

Biological Activity and Applications

  • Antimicrobial Activity of Schiff Bases : Chitosan Schiff bases synthesized from derivatives of the compound have shown significant antimicrobial activity, indicating its potential in the development of new antimicrobial agents (Hamed et al., 2020).

  • Antimicrobial Activity of Novel Derivatives : Synthesis of new heterocyclic compounds based on the pyrazole derivative has led to compounds with excellent to good antibacterial activity, underscoring the chemical's relevance in antimicrobial research (Mistry et al., 2016).

  • Antitumor Activities of Thiosemicarbazone Derivatives : Thiosemicarbazone derivatives synthesized from the compound have shown promising in vitro antitumor activities, highlighting its potential in cancer treatment (Hernández et al., 2020).

Properties

IUPAC Name

2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O3S/c17-16-11(10-21)8-15(13-5-1-2-6-14(13)18)20(16)24(22,23)12-4-3-7-19-9-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULSPCVQLYQJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N2S(=O)(=O)C3=CN=CC=C3)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (331 mg) in N,N-dimethylformamide (33 mL) was added N-chlorosuccinimide (268 mg) and the mixture was stirred at 60° C. for 1 hr. A saturated aqueous sodium hydrogencarbonate solution was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=7:3→1:1) to give the title compound as a colorless oil (yield 250 mg, 68%).
Quantity
331 mg
Type
reactant
Reaction Step One
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
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2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
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2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
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2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
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2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
Reactant of Route 6
2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

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